Cas no 5329-89-5 (1-(9,10-dihydrophenanthren-2-yl)ethanone)

1-(9,10-dihydrophenanthren-2-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(9,10-dihydrophenanthren-2-yl)ethanone
- AC1Q5EMB
- 1-(9,10-Dihydro-[2]phenanthryl)-aethanon
- 2-Acetyl-9,10-dihydro-phenanthren
- AG-J-72645
- AC1L58F7
- NSC2612
- SureCN8941746
- 1-(9,10-dihydro-[2]phenanthryl)-ethanone
- 2-acetyl-9,10-dihydrophenanthrene
- KST-1B5819
- CTK4J7505
- 2-Acetyl-9,10-dihydrophenanthren
- AC1Q5EMB; 1-(9,10-Dihydro-[2]phenanthryl)-aethanon; 2-Acetyl-9,10-dihydro-phenanthren; AG-J-72645; AC1L58F7; NSC2612; SureCN8941746; 1-(9,10-dihydro-[2]phenanthryl)-ethanone; 2-acetyl-9,10-dihydrophenanthrene; KST-1B5819; CTK4J7505; 2-Acetyl-9,10-dihydrophenanthrene; 2-Acetyl-9,10-dihydrophenanthren;
- JLABAJAYOGFVQR-UHFFFAOYSA-N
- 9,10-DIHYDRO-2-PHENANTHRYL METHYLKETONE
- 1-(9,10-DIHYDRO-2-PHENANTHRENYL)ETHANONE
- Q63409085
- DTXSID00277497
- 1-(9,10-dihydrophenanthren-2-yl)ethan-1-one
- NSC-2612
- 9,10-DIHYDRO-2-PHENANTHRYL METHYL KETONE
- AKOS024329967
- DB-215685
- 5329-89-5
- SCHEMBL8941746
-
- MDL: MFCD00100071
- インチ: InChI=1S/C16H14O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-5,8-10H,6-7H2,1H3
- InChIKey: JLABAJAYOGFVQR-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3CC2
計算された属性
- せいみつぶんしりょう: 222.10452
- どういたいしつりょう: 222.104
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.124
- ふってん: 392.1°C at 760 mmHg
- フラッシュポイント: 173.2°C
- 屈折率: 1.609
- PSA: 17.07
- LogP: 3.65480
1-(9,10-dihydrophenanthren-2-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621217-1g |
1-(9,10-Dihydrophenanthren-2-yl)ethan-1-one |
5329-89-5 | 98% | 1g |
¥4449.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621217-5g |
1-(9,10-Dihydrophenanthren-2-yl)ethan-1-one |
5329-89-5 | 98% | 5g |
¥10592.00 | 2024-05-10 | |
Crysdot LLC | CD00003578-5g |
1-(9,10-Dihydrophenanthren-2-yl)ethanone |
5329-89-5 | 97% | 5g |
$842 | 2024-07-19 | |
eNovation Chemicals LLC | Y1106650-5g |
1-(9,10-dihydrophenanthren-2-yl)ethan-1-one |
5329-89-5 | 95% | 5g |
$1800 | 2024-07-23 | |
Crysdot LLC | CD00003578-1g |
1-(9,10-Dihydrophenanthren-2-yl)ethanone |
5329-89-5 | 97% | 1g |
$327 | 2024-07-19 | |
eNovation Chemicals LLC | Y1106650-5g |
1-(9,10-dihydrophenanthren-2-yl)ethan-1-one |
5329-89-5 | 95% | 5g |
$1300 | 2025-02-28 | |
eNovation Chemicals LLC | Y1106650-5g |
1-(9,10-dihydrophenanthren-2-yl)ethan-1-one |
5329-89-5 | 95% | 5g |
$1300 | 2025-02-25 |
1-(9,10-dihydrophenanthren-2-yl)ethanone 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
1-(9,10-dihydrophenanthren-2-yl)ethanoneに関する追加情報
Recent Advances in the Study of 1-(9,10-dihydrophenanthren-2-yl)ethanone (CAS: 5329-89-5): A Comprehensive Research Brief
1-(9,10-dihydrophenanthren-2-yl)ethanone (CAS: 5329-89-5) is a synthetic organic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its dihydrophenanthrene core and acetyl functional group, has shown promising potential in various therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and biological activities, making it a subject of intense scientific inquiry.
The primary focus of current research on 1-(9,10-dihydrophenanthren-2-yl)ethanone revolves around its potential as an anti-inflammatory and anticancer agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on NF-κB signaling pathways, which are critical in the regulation of inflammatory responses. The study utilized in vitro models of human macrophages and in vivo murine models to validate these findings, suggesting its potential for treating chronic inflammatory diseases.
In addition to its anti-inflammatory properties, 1-(9,10-dihydrophenanthren-2-yl)ethanone has also been investigated for its role in cancer therapy. A recent preprint article (2024) highlighted its ability to induce apoptosis in triple-negative breast cancer (TNBC) cells by modulating the PI3K/AKT/mTOR pathway. The study employed high-throughput screening and molecular docking simulations to identify the compound's binding affinity for key oncogenic targets, providing a mechanistic basis for its anticancer effects.
The synthetic accessibility of 1-(9,10-dihydrophenanthren-2-yl)ethanone has also been a topic of interest. A 2023 paper in Organic Letters described a novel, scalable synthesis route using palladium-catalyzed cross-coupling reactions, which significantly improved the yield and purity of the compound compared to traditional methods. This advancement is expected to facilitate further pharmacological and toxicological studies, accelerating its potential transition to clinical trials.
Despite these promising findings, challenges remain in the development of 1-(9,10-dihydrophenanthren-2-yl)ethanone as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and formulation optimization. Future research directions may include the development of prodrugs or nanoparticle-based delivery systems to enhance its pharmacokinetic profile.
In conclusion, 1-(9,10-dihydrophenanthren-2-yl)ethanone (CAS: 5329-89-5) represents a compelling candidate for further investigation in the fields of inflammation and oncology. Its multifaceted biological activities, coupled with recent advancements in synthetic chemistry, underscore its potential as a lead compound for drug development. Continued research efforts will be essential to fully elucidate its therapeutic potential and overcome existing limitations.
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